molecular formula C23H22N2O6S B11123484 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11123484
M. Wt: 454.5 g/mol
InChI Key: MSUUZQLBWVXTMU-QGOAFFKASA-N
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Description

2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with furfural or its derivatives.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via electrophilic aromatic substitution reactions.

    Final Esterification: The final step involves esterification with 2-methoxyethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and thiazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the ester or thiazolopyrimidine moieties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan ring and methoxyphenyl group may play a role in binding to these targets, while the thiazolopyrimidine core may be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-phenyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features. The presence of both a furan ring and a methoxyphenyl group, along with the thiazolopyrimidine core, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O6S/c1-14-19(22(27)31-12-11-28-2)20(15-6-8-16(29-3)9-7-15)25-21(26)18(32-23(25)24-14)13-17-5-4-10-30-17/h4-10,13,20H,11-12H2,1-3H3/b18-13+

InChI Key

MSUUZQLBWVXTMU-QGOAFFKASA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC

Origin of Product

United States

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